Hydrogen-Bond Donor Capacity: Pyrazole vs. Imidazole – Clear pKₐ-Driven Protonation Difference
At physiological pH 7.4, 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine exists predominantly in the neutral, unprotonated form (conjugate-acid pKₐ of pyrazole ≈ 2.1 [1]), whereas its imidazole counterpart (2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine) is approximately 50% protonated (imidazole pKₐ ≈ 7.0 [1]). This >10⁴-fold difference in ionization state directly impacts hydrogen-bond donor strength and salt-bridge formation with acidic residues in binding pockets, making target binding profiles between the two analogs non-transferable.
| Evidence Dimension | Conjugate-acid pKₐ (protonation state at pH 7.4) |
|---|---|
| Target Compound Data | Pyrazole pKₐ ≈ 2.1 (neutral at pH 7.4) |
| Comparator Or Baseline | Imidazole pKₐ ≈ 7.0 (~50% protonated at pH 7.4) |
| Quantified Difference | ΔpKₐ ≈ 4.9; protonation fraction difference >10⁴-fold |
| Conditions | Aqueous solution, 25 °C, predicted by computational algorithms (PubChem/ACD/Labs) [1] |
Why This Matters
Protonation state governs solubility, permeability, and target recognition; selecting the imidazole analog based on structural similarity alone without verifying the ionization-dependent pharmacology carries a high risk of divergent biological readouts.
- [1] PubChem. Pyrazole (CID 1048) and Imidazole (CID 795). Computed pKₐ values. National Center for Biotechnology Information. View Source
